![molecular formula C9H10ClFO2S B2561412 2-(4-Fluorophenyl)propane-1-sulfonyl chloride CAS No. 1533915-56-8](/img/structure/B2561412.png)
2-(4-Fluorophenyl)propane-1-sulfonyl chloride
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Overview
Description
“2-(4-Fluorophenyl)propane-1-sulfonyl chloride” is likely a sulfonyl chloride compound, which typically have the general formula R-SO2-Cl. These compounds are known for their reactivity and are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are typically synthesized from the corresponding sulfonic acid using a chlorinating agent .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” would likely consist of a propane backbone with a sulfonyl chloride (SO2Cl) group and a fluorophenyl group attached .
Chemical Reactions Analysis
Sulfonyl chlorides are known to be reactive and can undergo a variety of reactions. They can act as electrophiles in electrophilic aromatic substitution reactions . They can also react with amines to form sulfonamides .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “2-(4-Fluorophenyl)propane-1-sulfonyl chloride” are not available, sulfonyl chlorides are generally characterized by their reactivity. They are often liquid and have a strong, irritating odor .
Scientific Research Applications
Fluorosulfonylation Reactions
Fluorosulfonylation involves the direct introduction of sulfonyl fluorides into organic substrates. Recent advances have highlighted the use of fluorosulfonyl radicals for this purpose. Compared to traditional methods, which may involve multiple steps, direct fluorosulfonylation using radicals provides a concise and efficient route to sulfonyl fluorides . Researchers explore this reaction for the synthesis of diverse functionalized compounds.
Photocatalytic Transformations
Photocatalysis enables the activation of chemical bonds using light energy. Researchers have explored the photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides. This process, catalyzed by iridium complexes, offers a sustainable and efficient route to valuable sulfonyl-containing compounds . Such transformations find applications in synthetic chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)propane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCKFDJGNQUHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)propane-1-sulfonyl chloride |
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